molecular formula C19H16O B12752117 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one CAS No. 85616-56-4

7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one

Cat. No.: B12752117
CAS No.: 85616-56-4
M. Wt: 260.3 g/mol
InChI Key: FCJKTLOGTQYOPB-UHFFFAOYSA-N
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Description

7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. This compound is known for its unique structural features, which include a cyclopenta-fused phenanthrene core with methyl substitutions at positions 7 and 11. It has been studied for its potential carcinogenic properties and its interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one can be achieved through multi-stage synthesis starting from a correctly substituted naphthalene. One common method involves the reduction of the diethyl phosphate of its readily available 11-hydroxy-derivative using sodium and liquid ammonia . Another route involves starting from testosterone and employing a series of reactions to introduce the necessary substitutions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential carcinogenicity. the synthetic routes mentioned above can be scaled up for larger production if needed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Friedel-Crafts alkylation or acylation can be employed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound to reactive intermediates, which then bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

  • 15,16-Dihydro-1-methylcyclopenta(a)phenanthren-17-one
  • 11,12-Dimethylcyclopenta(a)phenanthren-17-one
  • 11-Methoxycyclopenta(a)phenanthren-17-one
  • 11-Ethylcyclopenta(a)phenanthren-17-one

Comparison: 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is unique due to its specific methyl substitutions at positions 7 and 11, which significantly influence its biological activity and carcinogenic potential. Compared to its analogs, this compound exhibits greater carcinogenicity, likely due to the steric and electronic effects of the methyl groups on the bay-region geometry .

Properties

CAS No.

85616-56-4

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

7,11-dimethyl-15,16-dihydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H16O/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(16)20/h3-6,9-10H,7-8H2,1-2H3

InChI Key

FCJKTLOGTQYOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=O)CC4

Origin of Product

United States

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